molecular formula C7H13NO2 B021434 Methyl 1-amino-1-cyclopentanecarboxylate CAS No. 78388-61-1

Methyl 1-amino-1-cyclopentanecarboxylate

Cat. No. B021434
CAS RN: 78388-61-1
M. Wt: 143.18 g/mol
InChI Key: VLNNACMZTDZCFH-UHFFFAOYSA-N
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Description

“Methyl 1-amino-1-cyclopentanecarboxylate” is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as “1-Amino-1-cyclopentanecarboxylic Acid Methyl Ester” and “Cycloleucine Methyl Ester” among others . This molecule can be incorporated into specific Cathepsin B inhibitors to increase their specificity .


Synthesis Analysis

The synthesis of “Methyl 1-amino-1-cyclopentanecarboxylate” involves several raw materials including 1-Aminocyclopentane carbonitrile, 1,3-DIAZA-SPIRO [4.4]NONANE, and Cycloleucine . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

“Methyl 1-amino-1-cyclopentanecarboxylate” contains a total of 23 bonds; 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) . The molecule contains a total of 23 atoms. There are 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 1-amino-1-cyclopentanecarboxylate” has a melting point of 203-205 °C and a predicted boiling point of 186.7±23.0 °C . It has a predicted density of 1.081±0.06 g/cm3 . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It is a pale yellow liquid .

Safety and Hazards

“Methyl 1-amino-1-cyclopentanecarboxylate” is classified as a danger and it is recommended to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

methyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNACMZTDZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282637
Record name Methyl 1-amino-1-cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78388-61-1
Record name 78388-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-amino-1-cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloleucine methyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQB5JS5W8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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